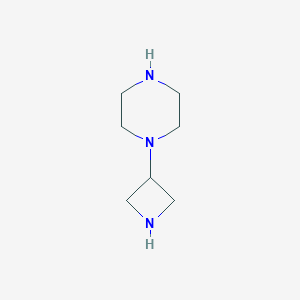![molecular formula C8H9Cl2F3N2O B13506721 5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B13506721.png)
5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine dihydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoromethyl group attached to a furo[2,3-b]pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine dihydrochloride typically involves multiple stepsSubsequent steps involve the preparation of pyrazole by reacting α,β-alkynyls with hydrazine monohydrate, cyclization catalyzed by gold, and final cyclization using sodium hydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has been investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions
Industry: In the industrial sector, it is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets. It acts by inhibiting multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3) . These interactions disrupt signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for certain diseases.
Comparación Con Compuestos Similares
Similar Compounds
5-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine hydrochloride: This compound shares a similar pyridine-based structure and is used for similar applications.
3-chloro-5-(trifluoromethyl)pyridin-2-amine: Another related compound with similar chemical properties and applications.
Uniqueness
What sets 5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine dihydrochloride apart is its unique furo[2,3-b]pyridine ring system, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H9Cl2F3N2O |
|---|---|
Peso molecular |
277.07 g/mol |
Nombre IUPAC |
5-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H7F3N2O.2ClH/c9-8(10,11)4-1-5-6(12)3-14-7(5)13-2-4;;/h1-2,6H,3,12H2;2*1H |
Clave InChI |
DSKCDPBOPPTXAS-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(O1)N=CC(=C2)C(F)(F)F)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



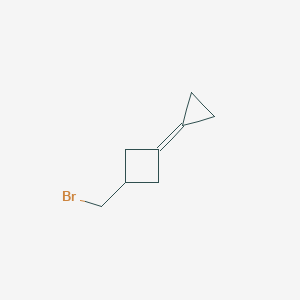


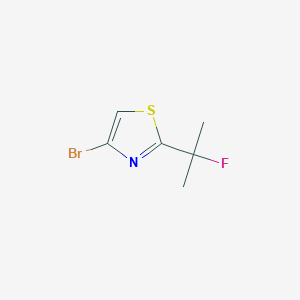
![7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride](/img/structure/B13506677.png)
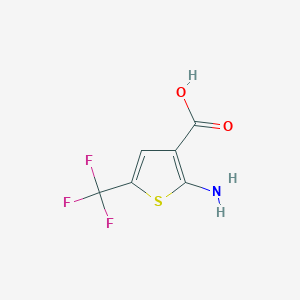
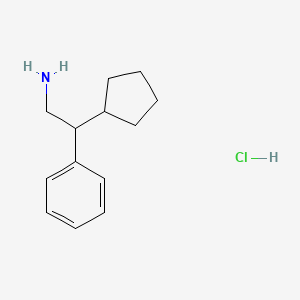
![4-[(3S)-pyrrolidin-3-yl]-1,3-thiazol-2-amine](/img/structure/B13506701.png)
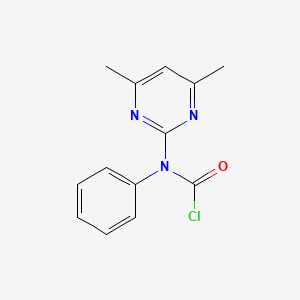
![2-N-Boc-6-chlorothiazolo[4,5-C]pyridin-2-amine](/img/structure/B13506707.png)
![Tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate](/img/structure/B13506713.png)
![2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-aminedihydrochloride](/img/structure/B13506723.png)
